molecular formula C21H18O13 B1677153 quercetin 3-O-glucuronide CAS No. 22688-79-5

quercetin 3-O-glucuronide

Cat. No. B1677153
CAS RN: 22688-79-5
M. Wt: 478.4 g/mol
InChI Key: DUBCCGAQYVUYEU-ZUGPOPFOSA-N
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Description

Quercetin 3-O-glucuronide (also known as Miquelianin) is a flavonol glucuronide, a type of phenolic compound present in wine, species of St John’s wort, Nelumbo nucifera (Indian lotus), or in green beans . It is also a rat plasma quercetin metabolite and shows an antioxidant effect in human plasma .


Synthesis Analysis

Quercetin 3-O-glucuronide is a metabolic product of dietary quercetin, which occurs in intestinal mucosa and liver . For the synthesis of quercetin 3-O-galactoside, UGE (encoding UDP-glucose epimerase from Oryza sativa) was overexpressed along with a glycosyltransferase specific for quercetin and UDP-galactose .


Molecular Structure Analysis

Quercetin is composed of two benzene rings (A ring and B ring) and a closed pyran ring (C-ring) . Molecular docking analysis demonstrated that quercetin 3-O-glucuronide entered the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues .


Chemical Reactions Analysis

Quercetin 3-O-glucuronide showed reversible and mixed-mode inhibition of α-glucosidase activity, with an IC50 value of 108.11 ± 4.61 μM . This was mainly due to the spontaneous formation of quercetin 3-O-glucuronide–α-glucosidase driven by hydrogen bonding and van der Waals forces .


Physical And Chemical Properties Analysis

Quercetin 3-O-glucuronide has a molecular weight of 478.36 and a molecular formula of C21H18O13 . It is a crystalline solid .

Scientific Research Applications

Cancer Prevention

Quercetin, including its form as quercetin 3-O-glucuronide, has been shown to prevent chemically induced carcinogenesis, especially in the colon, and may be associated with lung cancer prevention. Its interaction with molecular targets relevant to cancer prevention, modulation of signal transduction pathways involved in inflammation and carcinogenesis, and the potential for dietary quercetin as a promising agent for cancer prevention are significant areas of research (Murakami, Ashida, & Terao, 2008).

Endothelial Insulin Resistance

Quercetin and quercetin 3-O-glucuronide have demonstrated protective effects against palmitate-induced inflammation and insulin resistance in the endothelium. They inhibit reactive oxygen species (ROS) overproduction, restore mitochondrial membrane potential, and facilitate insulin signaling, which highlights their therapeutic potential in ameliorating endothelial dysfunction (Guo et al., 2013).

Anti-inflammatory Effects

The studies have revealed the differential effects of quercetin and its metabolite quercetin-3-glucuronide on inflammation. Quercetin, but not quercetin-3-glucuronide, has shown therapeutic anti-inflammatory effects on lipopolysaccharide-treated mouse peritoneal macrophages, indicating the importance of understanding the specific actions of quercetin's metabolites in inflammation and immune response modulation (Liao & Lin, 2014).

Antiviral and Anti-inflammatory Activities

Quercetin-3-O-β-D-glucuronide, isolated from Polygonum perfoliatum L., has been evaluated for its antiviral efficacy against influenza A virus and anti-inflammatory activity in vivo in mice. Its significant suppression of ear edema and inhibitory activity against influenza A virus provide a basis for its application in antiviral and anti-inflammatory therapies (Fan et al., 2011).

Safety And Hazards

Quercetin 3-O-glucuronide is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . When handling, it is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Quercetin 3-O-glucuronide has potential utilization value in cardiovascular diseases . It might reduce the risk of developing Alzheimer’s disease dementia . These findings indicate that quercetin 3-O-glucuronide is an excellent inhibitor of α-glucosidase and glycation, and promote its development as a drug or dietary supplement for type 2 diabetes mellitus (DM) .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31)/t14-,15-,16+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBCCGAQYVUYEU-ZUGPOPFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945358
Record name Quercetin 3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Querciturone

CAS RN

22688-79-5
Record name Quercetin 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22688-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miquelianin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022688795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin 3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUERCITURONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY36PD0CQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,630
Citations
L Ho, MG Ferruzzi, EM Janle, J Wang, B Gong… - The FASEB …, 2013 - ncbi.nlm.nih.gov
… PICUP) technique, we found that quercetin-3-O-glucuronide is also capable of … Lastly, we found that quercetin-3-O-glucuronide treatment, … Brain-targeted quercetin-3-O-glucuronide may …
Number of citations: 241 www.ncbi.nlm.nih.gov
A Ishisaka, R Mukai, J Terao, N Shibata… - Archives of biochemistry …, 2014 - Elsevier
… Thus, we examined the localization of quercetin-3-O-glucuronide (Q3GA), a major phase-II metabolite of quercetin, in the human brain tissues with or without cerebral infarction by …
Number of citations: 72 www.sciencedirect.com
S Baral, R Pariyar, J Kim, HS Lee, J Seo - Neurobiology of Aging, 2017 - Elsevier
… Quercetin is metabolized to quercetin glucuronates such as quercetin-3-O-glucuronide (Q3GA), primarily detected in the plasma and the brain. Here, we examined whether and how …
Number of citations: 65 www.sciencedirect.com
E Derlindati, M Dall'Asta, D Ardigò, F Brighenti… - Food & function, 2012 - pubs.rsc.org
… The aim of this work was to investigate the effect of quercetin-3-O-glucuronide (Q3GA), a major circulating human metabolite of quercetin, on gene expression in differently polarized …
Number of citations: 53 pubs.rsc.org
XD Guo, DY Zhang, XJ Gao, J Parry… - Molecular nutrition & …, 2013 - Wiley Online Library
… Quercetin is efficiently metabolized during absorption to quercetin-3-O-glucuronide. This study aims to parallelly investigate whether quercetin and quercetin-3-O-glucuronide exert …
Number of citations: 107 onlinelibrary.wiley.com
M Xu, H Huang, X Mo, Y Zhu, X Chen… - Molecular nutrition & …, 2021 - Wiley Online Library
… [ 31 ] Through LC-MS/MS, we found that quercetin-3-O-glucuronide (Q3G) in LSPC was a primary metabolite in the brain. Quercetin was proved the effects of anti-Alzheimer, anti-…
Number of citations: 34 onlinelibrary.wiley.com
S Yamazaki, N Miyoshi, K Kawabata, M Yasuda… - Archives of biochemistry …, 2014 - Elsevier
… In this study, we investigated the effects of quercetin-3-O-glucuronide (Q3G), a circulating metabolite of quercetin, which is a type of natural flavonoid, on the catecholamine-induced β 2 -…
Number of citations: 85 www.sciencedirect.com
H Yin, J Ma, J Han, M Li, J Shang - PeerJ, 2019 - peerj.com
Background Quercetin (Qr), isoquercitrin (IQ), and quercetin-3-O-β-D-glucuronide (QG) are powerful phytochemicals that have been shown to exhibit disease prevention and health …
Number of citations: 23 peerj.com
S Kim, KB Hong, K Jo, HJ Suh - Molecules, 2021 - mdpi.com
… [ 3 H]-flumazenil revealed that quercetin-3-O-glucuronide contained in the lotus leaf extract (… the lotus leaf extract, particularly quercetin-3-O-glucuronide, exhibits sleep quantity- and …
Number of citations: 16 www.mdpi.com
K Ohara, H Wakabayashi, Y Taniguchi, K Shindo… - Biochemical and …, 2013 - Elsevier
… We found that quercetin-3-O-glucuronide (Q3GA), a major quercetin metabolite after absorption from the digestive tract, enhanced ABCA1 expression, in vitro, via LXRα in macrophages…
Number of citations: 29 www.sciencedirect.com

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